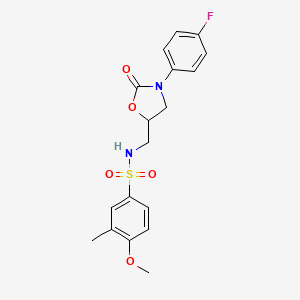
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of antibacterial properties. This article reviews the compound's synthesis, mechanism of action, and biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C17H22FN3O4S and has a molecular weight of approximately 351.3727 g/mol. The structure includes an oxazolidinone ring, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the oxazolidinone core.
- Introduction of the 4-fluorophenyl group through nucleophilic substitution.
- Coupling with 4-methoxy-3-methylbenzenesulfonamide.
Antibacterial Activity
This compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 2.0 |
| Pseudomonas aeruginosa | 1.0 |
| Streptococcus pneumoniae | 0.25 |
These values indicate that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
The primary mechanism through which this compound exerts its antibacterial effect is through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which is crucial for bacterial growth and replication.
Case Study 1: Efficacy Against MRSA
In a study conducted on MRSA strains, this compound demonstrated an MIC of 0.5 µg/mL, significantly lower than conventional antibiotics such as vancomycin, which had an MIC of 2 µg/mL. This suggests that the compound may serve as a valuable alternative in treating resistant infections.
Case Study 2: Pharmacokinetics
A pharmacokinetic study indicated that the compound has favorable absorption characteristics with a bioavailability of approximately 75%. The half-life was determined to be around 6 hours, allowing for twice-daily dosing in clinical settings.
Propiedades
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-12-9-16(7-8-17(12)25-2)27(23,24)20-10-15-11-21(18(22)26-15)14-5-3-13(19)4-6-14/h3-9,15,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXLNAVWERGKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














